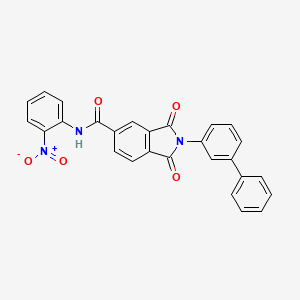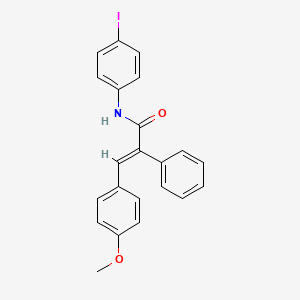
2-(3-biphenylyl)-N-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-biphenylyl)-N-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide, also known as BIX-01294, is a small molecule inhibitor that targets the histone lysine methyltransferase G9a. G9a is a key enzyme involved in epigenetic regulation and has been implicated in various diseases, including cancer and neurological disorders. BIX-01294 has been extensively studied for its potential therapeutic applications and is considered a promising candidate for drug development.
Mechanism of Action
2-(3-biphenylyl)-N-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide targets the histone lysine methyltransferase G9a, which is responsible for the methylation of histone H3 at lysine 9 (H3K9). Methylation of H3K9 is associated with gene repression and has been implicated in various diseases. 2-(3-biphenylyl)-N-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide inhibits the activity of G9a by binding to its active site and preventing the transfer of methyl groups to H3K9. This leads to a decrease in H3K9 methylation and the derepression of target genes.
Biochemical and Physiological Effects
2-(3-biphenylyl)-N-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. It has also been shown to improve cognitive function and reduce neuroinflammation in animal models of neurological disorders. Furthermore, 2-(3-biphenylyl)-N-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to inhibit the replication of various viruses.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(3-biphenylyl)-N-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide is its specificity for G9a, which reduces the potential for off-target effects. It is also relatively easy to synthesize and has been extensively studied, making it a useful tool for research. However, one of the main limitations of 2-(3-biphenylyl)-N-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments. It also has a relatively short half-life, which can limit its effectiveness in vivo.
Future Directions
There are several potential future directions for research on 2-(3-biphenylyl)-N-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide. One area of interest is the development of more potent and selective inhibitors of G9a. Another area of interest is the identification of new therapeutic applications for 2-(3-biphenylyl)-N-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide, particularly in the treatment of viral infections. Additionally, further studies are needed to determine the optimal dosing and delivery methods for 2-(3-biphenylyl)-N-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide in vivo.
Synthesis Methods
2-(3-biphenylyl)-N-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide can be synthesized using a multi-step process involving the reaction of various chemical intermediates. The most commonly used method involves the condensation of 2-nitrobenzaldehyde and biphenyl-3-carboxylic acid to form the intermediate 2-(3-biphenylyl)-1,3-dioxoisoindoline-5-carboxylic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-nitroaniline to yield 2-(3-biphenylyl)-N-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide.
Scientific Research Applications
2-(3-biphenylyl)-N-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and viral infections. It has been shown to inhibit the proliferation and migration of cancer cells, induce cell cycle arrest and apoptosis, and sensitize cancer cells to chemotherapy. 2-(3-biphenylyl)-N-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide has also been shown to improve cognitive function and reduce neuroinflammation in animal models of neurological disorders such as Alzheimer's disease and multiple sclerosis. Furthermore, 2-(3-biphenylyl)-N-(2-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxamide has been shown to inhibit the replication of various viruses, including herpes simplex virus and human cytomegalovirus.
properties
IUPAC Name |
N-(2-nitrophenyl)-1,3-dioxo-2-(3-phenylphenyl)isoindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H17N3O5/c31-25(28-23-11-4-5-12-24(23)30(34)35)19-13-14-21-22(16-19)27(33)29(26(21)32)20-10-6-9-18(15-20)17-7-2-1-3-8-17/h1-16H,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUDOMRKEXEOLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)NC5=CC=CC=C5[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(biphenyl-3-yl)-N-(2-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(5-{[1-(3-chloro-4-methylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4941986.png)
![N-cyclohexyl-2-{[1-(3-pyridinyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4942007.png)
![1-[2-(3-fluorophenyl)ethyl]-N-(2-furylmethyl)-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B4942012.png)
![3-(1-naphthyl)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4942018.png)
![1-[2-(4-bromophenoxy)ethoxy]-3-ethoxybenzene](/img/structure/B4942026.png)
![1-({2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazol-4-yl}carbonyl)azepane](/img/structure/B4942034.png)
![methyl [2-(4-morpholinyl)-6-oxo-1,4,5,6-tetrahydro-5-pyrimidinyl]acetate](/img/structure/B4942042.png)
![8-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)quinoline](/img/structure/B4942048.png)
![N-{4-[(3-bromobenzoyl)amino]phenyl}-2-methylbenzamide](/img/structure/B4942070.png)
![7,9-bis(2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4942076.png)
![5-{3-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4942081.png)